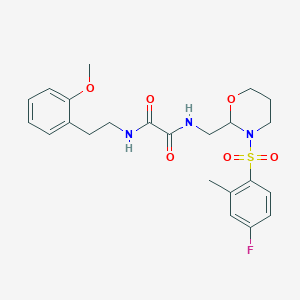

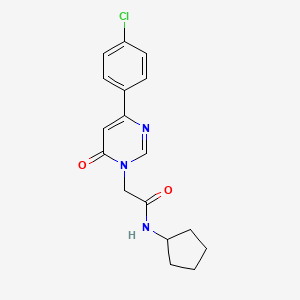

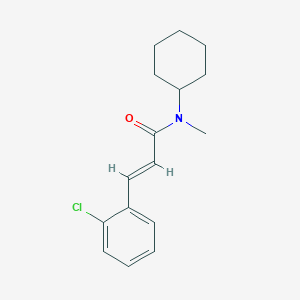

![molecular formula C17H13N3O4 B2628316 Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate CAS No. 865287-50-9](/img/structure/B2628316.png)

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects . This particular compound has been synthesized as a part of research into new potent molecules .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including “this compound”, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by various spectroscopic techniques. For instance, FT-IR spectroscopy can reveal the presence of functional groups such as NH2, NH, and C=O . 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The exact structure can be confirmed by mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various analytical techniques. For instance, its melting point can be determined by differential scanning calorimetry . Its solubility can be determined by dissolution testing in various solvents. Its stability can be assessed by conducting stability studies under various conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Mesomorphic Behavior

A study explored the synthesis and characterization of 1,3,4-oxadiazole derivatives, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate variants. These compounds exhibited nematic and/or smectic A mesophases, with significant photoluminescent properties when dissolved in chloroform, showcasing intense absorption and strong blue fluorescence emission with high quantum yields. This suggests their potential application in photoluminescent materials and devices (Han et al., 2010).

Structural Characterization for Angiotensin II Receptor Antagonists

Another research focused on the structural characterization of oxadiazole derivatives used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists. The study highlighted π–π interactions and C–H⋯O interactions within the crystal packing of these compounds, indicating their structural suitability for further development as angiotensin II receptor antagonists (Meyer et al., 2003).

Fluoride Chemosensors

Research into novel anion sensors incorporating 1,3,4-oxadiazole groups revealed compounds capable of colorimetric fluoride detection. These molecules, with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, demonstrated specific interactions with fluoride ions, altering color from colorless to yellow upon fluoride addition. This identifies them as potential candidates for fluoride ion detection in various environmental and health-related applications (Ma et al., 2013).

Anticancer Activity Evaluation

Derivatives of methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate were synthesized and evaluated for their anticancer activity. A series of these compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity. Some derivatives outperformed the reference drug in their efficacy against specific cancer cell lines, underlining the potential of 1,3,4-oxadiazole derivatives in anticancer drug development (Ravinaik et al., 2021).

Luminescence in Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of carbazole-substituted 1,3,4-oxadiazoles were investigated, revealing their potential in OLED applications. These compounds exhibited blue-shifted fluorescence and maintained singlet-triplet energy separation, favorable for thermally activated delayed fluorescence (TADF). Their use in OLEDs demonstrated high external quantum efficiency and reduced efficiency rolloff at high current densities, suggesting their suitability for high-performance OLEDs (Cooper et al., 2022).

Wirkmechanismus

Target of Action

Mode of Action

It is known that the oxadiazole ring in the compound can act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen . This property might play a role in its interaction with its targets.

Biochemical Pathways

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxadiazole derivatives have been reported to exhibit anti-infective properties , suggesting that they may have a significant impact at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-23-16(22)13-9-7-11(8-10-13)14(21)18-17-20-19-15(24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVKMIDUAFULSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

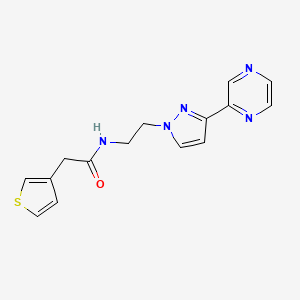

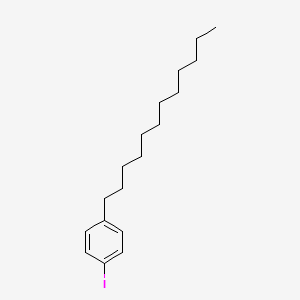

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)

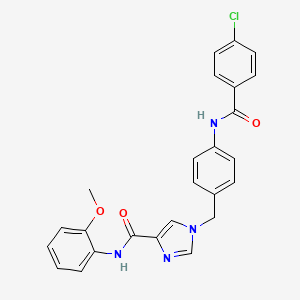

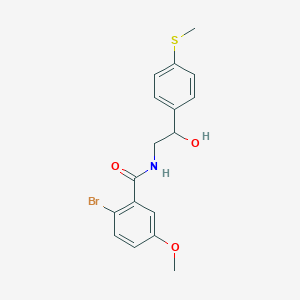

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)

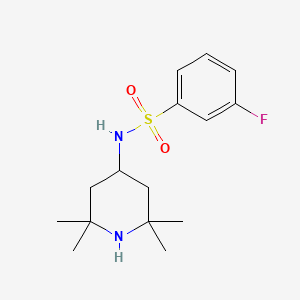

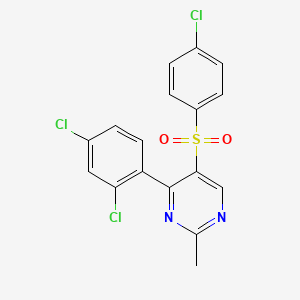

![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)